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Demethoxyviridin - 56660-21-0

Demethoxyviridin

Catalog Number: EVT-266792
CAS Number: 56660-21-0
Molecular Formula: C19H14O5
Molecular Weight: 322.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Demethoxyviridin, or DMV, is a low-nanomolar inhibitor of mammalian Ptdlns 3-kinase that binds to the catalytic subunit (p110) of the enzyme. Demethoxyviridin is also an antifungal agent structurally related to wortmannin.
Classification

Demethoxyviridin belongs to the class of natural products known as viridins, which are characterized by their complex polycyclic structures and bioactive properties. Its chemical structure is denoted by the formula C19H14O5C_{19}H_{14}O_5 and it has a molecular weight of approximately 322 g/mol.

Synthesis Analysis

Biosynthetic Pathway

The biosynthesis of demethoxyviridin in Nodulisporium sp. involves a specific gene cluster known as the vid cluster, consisting of 19 genes responsible for its structural assembly. Key enzymes in this pathway include cytochrome P450 enzymes that catalyze critical hydroxylation steps, particularly the final step involving the enzyme VidK, which adds a hydroxyl group at the C1 position of the molecule .

Chemical Synthesis

Demethoxyviridin can also be synthesized chemically. One method involves treating demethoxyviridin with methanesulfonyl chloride in pyridine at room temperature, followed by hydrolysis to yield derivatives such as dehydroxydemethoxyviridin-1-ene . The synthesis process requires careful control of reaction conditions, including temperature and reaction time, to achieve optimal yields.

Molecular Structure Analysis

Demethoxyviridin features a complex molecular structure characterized by multiple rings and functional groups. It contains a furan ring fused with steroid-like structures, contributing to its biological activity. The structural analysis reveals various functional groups, including hydroxyl (-OH) groups that are crucial for its interaction with biological targets .

Structural Data

  • Molecular Formula: C19H14O5C_{19}H_{14}O_5
  • Molecular Weight: 322 g/mol
  • Key Functional Groups: Hydroxyl groups, furan ring
Chemical Reactions Analysis

Demethoxyviridin undergoes several chemical reactions that modify its structure and enhance its biological activity. Key reactions include:

  • Hydroxylation: Catalyzed by cytochrome P450 enzymes during biosynthesis.
  • Esterification: To improve stability in biological systems; for instance, reaction with glycine at the C20 position enhances its half-life in physiological conditions .
  • Hydrolysis: Involves breaking down esters to regenerate active forms of the compound.

These reactions are critical for developing analogs with improved pharmacological properties.

Mechanism of Action

Demethoxyviridin acts primarily as an inhibitor of phosphoinositide 3-kinases, which are vital for various cellular processes including growth and metabolism. The compound exhibits high affinity for these enzymes, with studies indicating it is a more potent inhibitor than related compounds like wortmannin .

Mechanistic Insights

  • Binding Affinity: Demethoxyviridin demonstrates nanomolar inhibition against phosphoinositide 3-kinases.
  • Stability Considerations: The compound's stability can be significantly enhanced through chemical modifications at specific positions on its structure .
Physical and Chemical Properties Analysis

Demethoxyviridin possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Soluble in organic solvents but shows limited stability in aqueous solutions.
  • Stability: Has a relatively short half-life in physiological conditions (approximately 26 minutes) unless modified .
  • Melting Point: The melting point is reported to be between 228°C and 231°C .
Applications

Demethoxyviridin has several promising applications in scientific research and pharmacology:

  • Antimicrobial Activity: Exhibits moderate antibacterial and potent antifungal activities against various strains such as Aspergillus niger and Candida albicans.
  • Drug Development: Its role as a phosphoinositide 3-kinase inhibitor makes it a candidate for therapeutic applications in cancer treatment and other diseases where this pathway is dysregulated .
  • Biosynthetic Research: The study of its biosynthesis provides insights into fungal metabolism and the potential engineering of other bioactive compounds from similar pathways .
Biosynthesis and Genetic Regulation

Fungal Biosynthetic Gene Clusters and Evolutionary Context1.1.1 Identification of the vid Gene Cluster in Nodulisporium spp.The biosynthetic gene cluster responsible for demethoxyviridin production (designated the vid cluster) was identified in the endolichenic fungus Nodulisporium sp. (strain 65-12-7-1) through a targeted genomics approach. Whole-genome sequencing revealed 103 cytochrome P450 (CYP) genes, with 12 multi-gene CYP clusters. Transcriptome comparisons under demethoxyviridin-productive (maltose medium) versus non-productive (Czapek medium) conditions identified Cluster V as the candidate, where all 19 genes (including six CYPs) were upregulated during production. CRISPR-Cas9 disruption of vidA (g3266), encoding a key CYP, abolished demethoxyviridin production and resulted in the accumulation of intermediates 5, 6, and 7, confirming the cluster’s role [1] [2]. The vid cluster spans 19 genes (vidA-vidS), including 15 biosynthetic genes, two transporters, and two Bet v1-like proteins [1] [3].

Table 1: Core Genes in the vid Cluster of Nodulisporium sp.

GeneProtein FunctionRole in Demethoxyviridin Biosynthesis
vidACytochrome P450 monooxygenaseLanosterol C14-demethylation
vidFBaeyer-Villiger monooxygenasePregnane side-chain cleavage initiation
vidPArylesterase/monooxygenaseSide-chain cleavage (ester hydrolysis)
vidHDehydrogenaseSide-chain cleavage (oxidation)
vidKCytochrome P450 monooxygenaseC1β hydroxylation (final step)
vidMC-3 sterol dehydrogenase3-keto group formation
vidSHypothetical proteinAromatic ring C formation

Role of Cytochrome P450 Monooxygenases in Oxygenation Steps

Six CYP enzymes (vidA, vidD, vidE, vidG, vidK, vidR) orchestrate demethoxyviridin’s extensive oxygenation. VidK catalyzes the terminal C1β hydroxylation, as its disruption halted demethoxyviridin production and led to intermediates 3 and 4 (lacking the C1β-OH group). VidM (C-3 sterol dehydrogenase) establishes the 3-keto group, critical for phosphatidylinositol 3-kinase (PI3K) inhibition. Structural analyses confirm that the 3-keto group, C1β–OH, and aromatic C-ring are essential for PI3K binding [1] [3].

Comparative Genomics of Furanosteroid-Producing Fungi

The vid cluster’s evolutionary conservation was assessed across furanosteroid-producing fungi. Homology searches revealed that the pregnane side-chain cleavage triad (vidF, vidP, vidH) is conserved in Hypoxylon pulicicidum and Daldinia concentrica (Hypoxylaceae), suggesting an ancient fungal sterol-processing pathway distinct from mammals. Notably, the vid cluster is absent in non-furanosteroid producers like Aspergillus niger, indicating specialized evolution within symbiotic fungi [1] [7].

Enzymatic Mechanisms in Demethoxyviridin Assembly

Pregnane Side-Chain Cleavage: Baeyer-Villiger Monooxygenase, Esterase, and Dehydrogenase TriadDemethoxyviridin biosynthesis requires an unconventional three-enzyme system for pregnane side-chain cleavage, contrasting with the single CYP-mediated process in mammals:

  • VidF (Baeyer-Villiger monooxygenase): Inserts an oxygen atom at C20, forming a C20–C22 ester bond.
  • VidP (Arylesterase): Hydrolyzes the ester bond to release acetic acid.
  • VidH (Dehydrogenase): Oxidizes the C22 alcohol to a carboxylate, enabling decarboxylation.This triad was validated via heterologous expression in Aspergillus oryzae, where coordinated action yielded the C21 steroid scaffold [1] [2].

Table 2: Enzymatic Triad for Side-Chain Cleavage

EnzymeReaction TypeMolecular OutcomeMammalian Analog
Baeyer-Villiger Monooxygenase (VidF)C20 oxidationC20–C22 ester bond formationCYP11A1 (single enzyme)
Esterase (VidP)Ester hydrolysisAcetic acid releaseNot applicable
Dehydrogenase (VidH)OxidationC22 carboxylate formationNot applicable

Post-Modification Pathways: Hydroxylation and Aromatic Ring Formation

Following side-chain cleavage, three key modifications complete demethoxyviridin:

  • Furan ring formation: Spontaneous cyclization of Δ4,6-3-keto intermediates generates the furanosteroid core.
  • Aromatic C-ring synthesis: VidS (hypothetical protein) mediates dehydrogenation to aromatize ring C, confirmed by its disruption leading to reduced analogs.
  • C1β hydroxylation: VidK (CYP) installs the C1β–OH, essential for bioactivity. ΔvidK mutants accumulate 3 (demethoxyviridin without C1β–OH) and 4 (3-keto reduced variant) [1] [3].

CRISPR-Cas9-Based Functional Validation of Biosynthetic Genes

CRISPR-Cas9 was pivotal in deciphering the vid cluster. An optimized protocol for Nodulisporium sp. employed:

  • Cas9 expression: Trichoderma reesei-codon-optimized Cas9 under the A. nidulans trpC promoter.
  • Protoplast transformation: 24-h-old mycelia treated with Yatalase (10 mg/mL, 1 h), 60% PEG, and 50 mM Ca²⁺.
  • gRNA design: Target-specific gRNAs with linear hygromycin resistance cassettes for HDR.Disruptions of vidA, vidK, and vidS yielded 14 intermediates (37), mapping the entire pathway. This method was successfully applied to Aspergillus oryzae and Sporormiella minima, confirming its versatility [1] [6] [10].

Table 3: CRISPR-Cas9 Validation of vid Cluster Genes

Target GeneFunctionMutant PhenotypeAccumulated Intermediates
vidALanosterol demethylationNo demethoxyviridin5, 6, 7
vidKC1β hydroxylationNo demethoxyviridin3, 4
vidFSide-chain cleavage initiationBlocked side-chain processingPregnane-type steroids
vidSRing C aromatizationReduced bioactivityNon-aromatized analogs

Concluding RemarksThe vid cluster elucidates nature’s ingenuity in steroid diversification, revealing a complex, multi-enzyme pathway that converts lanosterol into a potent PI3K inhibitor. Evolutionary conservation of the side-chain cleavage triad suggests a conserved sterol-processing pathway in fungi. CRISPR-Cas9-mediated pathway dissection enables future engineering of furanosteroids, as demonstrated by heterologous expression yielding novel analogs [5].

Properties

CAS Number

56660-21-0

Product Name

Demethoxyviridin

IUPAC Name

(1R,18R)-18-hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C19H14O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,14,22H,3,5-6H2,1H3/t14-,19+/m1/s1

InChI Key

SWJBYJJNDIXFSA-KUHUBIRLSA-N

SMILES

CC12C(CC(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O

Solubility

Soluble in DMSO

Synonyms

Demethoxyviridin; DMV

Canonical SMILES

CC12C(CC(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O

Isomeric SMILES

C[C@]12[C@@H](CC(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O

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